

A Comparative Guide to CREBBP Bromodomain Inhibitors: CREBBP-IN-9 and Beyond

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Compound of Interest		
Compound Name:	CREBBP-IN-9	
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For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for dissecting the biological functions of the CREB-binding protein (CREBBP). This guide provides an objective comparison of **CREBBP-IN-9** against other widely used CREBBP inhibitors: SGC-CBP30, GNE-272, and I-CBP112, supported by experimental data and detailed methodologies.

The CREB-binding protein (CREBBP) and its close homolog EP300 are crucial epigenetic regulators that function as histone acetyltransferases (HATs) and transcriptional co-activators. Their bromodomains recognize acetylated lysine residues on histones and other proteins, playing a pivotal role in chromatin remodeling and gene expression. Dysregulation of CREBBP is implicated in various diseases, including cancer, making its bromodomain an attractive therapeutic target. This guide focuses on a comparative analysis of small molecule inhibitors targeting the CREBBP bromodomain.

Quantitative Comparison of CREBBP Inhibitors

The following tables summarize the key quantitative data for **CREBBP-IN-9**, SGC-CBP30, GNE-272, and I-CBP112, focusing on their binding affinity for CREBBP and their selectivity against other bromodomains, particularly the closely related BET family member BRD4.

Table 1: Binding Affinity of Inhibitors for CREBBP and EP300



Inhibitor	Target	Assay Type	Kd (nM)	IC50 (nM)	Reference
CREBBP-IN-	CREBBP	Competition Binding Assay	7700	-	[1]
SGC-CBP30	CREBBP	ITC	21	-	[2]
EP300	ITC	32	-	[2]	
GNE-272	CREBBP	TR-FRET	-	20	[3][4]
EP300	TR-FRET	-	-	[3][4]	
I-CBP112	CREBBP	ITC	142-170	-	[5][6]
EP300	ITC	625	-	[5]	

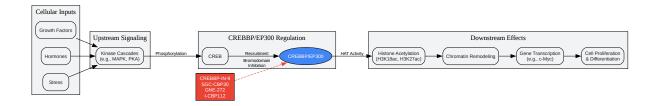
Table 2: Selectivity Profile of CREBBP Inhibitors

Inhibitor	Off-Target	Assay Type	Kd (nM)	IC50 (nM)	Selectivit y Fold (vs. CREBBP)	Referenc e
CREBBP- IN-9	BRD4(1)	Competitio n Binding Assay	>65x vs CREBBP	-	>65	[1]
SGC- CBP30	BRD4(1)	ITC	850	-	~40	[7]
BRD4(2)	-	-	-	~250		
GNE-272	BRD4(1)	TR-FRET	-	13000	~650	[3][4]
I-CBP112	BRD4(1)	ITC	5600	-	~37	[8]
BRD4(2)	ITC	20000	-	~118	[8]	

Signaling Pathways and Experimental Workflows

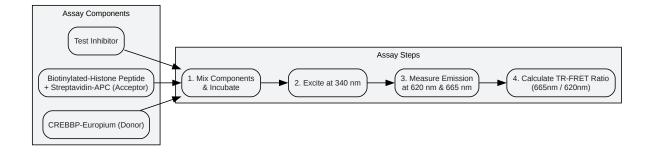


To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.



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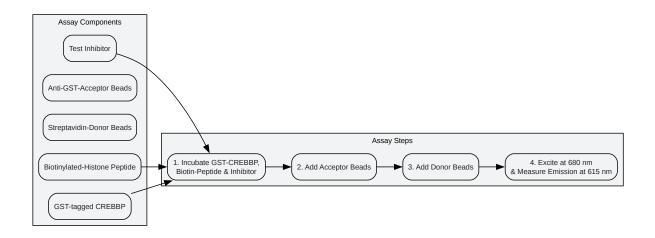
Caption: CREBBP/EP300 signaling pathway and point of intervention for bromodomain inhibitors.



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Caption: Generalized workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.





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Caption: Generalized workflow for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used to characterize these CREBBP inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the CREBBP bromodomain to an acetylated histone peptide.

- Reagents:
 - CREBBP bromodomain fused to a donor fluorophore (e.g., Europium chelate).



- Biotinylated acetylated histone H4 peptide.
- Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin APC).
- Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.5 mM CHAPS.
- Test inhibitors dissolved in DMSO.

Procedure:

- Add test inhibitor or DMSO (control) to a 384-well plate.
- Add the CREBBP-Europium conjugate.
- Add the biotinylated histone peptide and Streptavidin-APC mixture.
- Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.
- Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at 620 nm (Europium) and 665 nm (APC).

Data Analysis:

- The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (620 nm).
- Inhibition is determined by the decrease in the TR-FRET ratio in the presence of the inhibitor compared to the DMSO control.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the interaction between the CREBBP bromodomain and an acetylated peptide.



Reagents:

- GST-tagged CREBBP bromodomain.
- Biotinylated acetylated histone H3 peptide.
- Streptavidin-coated Donor beads.
- Anti-GST-conjugated Acceptor beads.
- Assay Buffer: e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.
- Test inhibitors dissolved in DMSO.

Procedure:

- Add test inhibitor or DMSO to a 384-well plate.
- Add a mixture of GST-CREBBP and biotinylated histone peptide.
- Incubate at room temperature for a defined period (e.g., 30 minutes).
- Add anti-GST Acceptor beads and incubate (e.g., 60 minutes).
- Add Streptavidin Donor beads and incubate in the dark (e.g., 30 minutes).
- Read the plate on an AlphaScreen-compatible plate reader with excitation at 680 nm and emission detection between 520-620 nm.

Data Analysis:

- Inhibition is measured as a decrease in the AlphaLISA signal.
- IC50 values are determined from dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of an inhibitor to the CREBBP bromodomain, providing a complete thermodynamic profile of the interaction.



Reagents:

- Purified CREBBP bromodomain protein (e.g., 10-50 μM) in ITC buffer.
- Test inhibitor (e.g., 100-500 μM) dissolved in the same ITC buffer.
- ITC Buffer: A low-ionization enthalpy buffer is recommended, such as 20 mM HEPES pH
 7.5, 150 mM NaCl, 0.5 mM TCEP.

Procedure:

- Thoroughly dialyze the protein against the ITC buffer.
- Degas all solutions before use.
- Load the CREBBP protein into the sample cell of the calorimeter.
- Load the inhibitor into the injection syringe.
- Perform a series of small injections (e.g., 1-2 μL) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).

Data Analysis:

- The heat released or absorbed after each injection is measured.
- The integrated heat data is plotted against the molar ratio of inhibitor to protein.
- The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

This guide provides a foundational comparison of **CREBBP-IN-9** with other prominent CREBBP inhibitors. The choice of inhibitor will ultimately depend on the specific experimental context, including the required potency, desired selectivity profile, and the nature of the biological system under investigation. Researchers are encouraged to consult the primary literature for further details and to consider the full physicochemical properties of each compound.



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